4H,5H,6H-cyclopenta[b]thiophen-5-one
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Overview
Description
4H,5H,6H-cyclopenta[b]thiophen-5-one is an organic compound with the molecular formula C7H6OS. It is a member of the thiophene family, which are heterocyclic compounds containing sulfur. This compound is characterized by a fused ring structure, combining a cyclopentane ring with a thiophene ring, and a ketone functional group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
4H,5H,6H-cyclopenta[b]thiophen-5-one can be synthesized through various methods. One common approach involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[b]thiophen-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Scientific Research Applications
4H,5H,6H-cyclopenta[b]thiophen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[b]thiophen-5-one involves its interaction with various molecular targets. The presence of the thiophene ring and ketone group allows it to participate in various biochemical pathways. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H-cyclopenta[b]thiophen-4-one
- 4H-cyclopenta[b]thiophen-6(5H)-one
- 4H,5H,6H-cyclopenta[b]thiophen-2-ylmethanol
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
Properties
CAS No. |
33449-51-3 |
---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
4,6-dihydrocyclopenta[b]thiophen-5-one |
InChI |
InChI=1S/C7H6OS/c8-6-3-5-1-2-9-7(5)4-6/h1-2H,3-4H2 |
InChI Key |
YZHJXUXNBDAPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C=CS2 |
Purity |
95 |
Origin of Product |
United States |
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